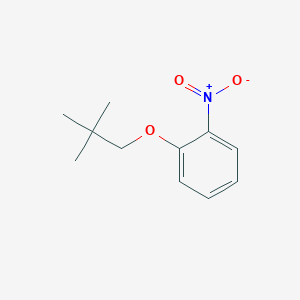

1-(Neopentyloxy)-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-7-5-4-6-9(10)12(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGTVPMHHZFTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720984 | |

| Record name | 1-(2,2-Dimethylpropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210694-00-1 | |

| Record name | 1-(2,2-Dimethylpropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background and Significance of 1 Neopentyloxy 2 Nitrobenzene Within Aromatic Ether Chemistry

Overview of Nitroaromatic Ethers in Organic Synthesis

Nitroaromatic ethers are a class of organic compounds characterized by an aromatic ring substituted with both a nitro group (—NO₂) and an ether group (—OR). These compounds are significant intermediates in organic synthesis due to the diverse reactivity imparted by these functional groups. mdpi.comscispace.com The nitro group is strongly electron-withdrawing, which has several important consequences for the reactivity of the aromatic ring. mdpi.comwikipedia.org This electron-withdrawing nature decreases the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic attack. mdpi.comyoutube.com

This property is particularly useful in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a leaving group, often a halide, from the aromatic ring. wikipedia.orglibretexts.org The presence of a nitro group, especially at the ortho or para position relative to the leaving group, significantly increases the rate of these substitution reactions by stabilizing the anionic intermediate (a Meisenheimer complex). youtube.comlibretexts.org

Furthermore, the nitro group itself can be transformed into a variety of other functional groups. mdpi.com A primary application is its reduction to an amino group (—NH₂), which is a key step in the synthesis of anilines. wikipedia.orgwikipedia.org Anilines are precursors to a vast array of compounds, including dyes, pharmaceuticals, and polymers. wikipedia.orgontosight.ai Nitroaromatic ethers also participate in other transformations, such as cycloaddition reactions and can be used in the synthesis of heterocyclic compounds. scispace.comsci-hub.se The ether group, on the other hand, is generally stable but can influence the solubility and other physical properties of the molecule. ontosight.ai

Unique Structural Attributes of the Neopentyloxy Moiety and Ortho-Nitro Substitution

The compound 1-(neopentyloxy)-2-nitrobenzene possesses two key structural features that dictate its unique chemical behavior: the bulky neopentyloxy group and the ortho-positioning of the nitro group relative to the ether linkage.

The neopentyloxy group, [(CH₃)₃CCH₂O—] , is notable for its significant steric bulk. The tert-butyl group attached to the methylene (B1212753) ether oxygen creates substantial steric hindrance. masterorganicchemistry.com This steric congestion can influence the molecule's conformational preferences and its reactivity. numberanalytics.comnih.gov For instance, in reactions involving the aromatic ring, the bulky neopentyloxy group can hinder the approach of reagents to the ortho position it occupies. numberanalytics.com In the context of ether synthesis itself, primary alkyl halides are generally good substrates for SN2 reactions; however, neopentyl halides are a known exception and are practically inert in SN2 reactions due to the extreme steric hindrance from the adjacent tert-butyl group. masterorganicchemistry.com

Historical Development of Aromatic Ether Synthesis Relevant to the Compound

The synthesis of aromatic ethers like this compound is rooted in classic organic reactions that have been developed and refined over more than a century. The two most prominent methods for forming the aryl-oxygen bond are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis. wikipedia.orgbyjus.comunacademy.com The reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com This method was historically significant as it helped to confirm the structure of ethers. wikipedia.orgbyjus.com For the synthesis of an aromatic ether, this would involve the reaction of a phenoxide with an alkyl halide. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com

The Ullmann condensation (or Ullmann coupling) , first reported by Fritz Ullmann and Jean Goldberg in the early 20th century, provides a direct method for forming biaryl ethers by coupling an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper. researchgate.net This reaction was a significant advancement as it allowed for the formation of C-O bonds involving aromatic rings, which is not always feasible with the Williamson synthesis. researchgate.net Historically, these reactions required harsh conditions, such as high temperatures. researchgate.net However, modern advancements have led to the development of catalytic systems, often still copper-based, that can effect these transformations under milder conditions. researchgate.net

The synthesis of this compound would typically proceed via a nucleophilic aromatic substitution pathway, a reaction class closely related to the principles of the Ullmann condensation, where the alkoxide of neopentyl alcohol reacts with an activated aryl halide like 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene. chemicalbook.comwikipedia.org The electron-withdrawing nitro group in the ortho position facilitates this reaction by activating the aryl halide towards nucleophilic attack. youtube.comlibretexts.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Synthetic Methodologies for 1 Neopentyloxy 2 Nitrobenzene and Analogous Structures

Traditional Etherification Routes in Nitroarene Chemistry

Classical methods for ether synthesis have been widely applied to nitroaromatic systems. These routes, while foundational, have specific limitations, especially when dealing with sterically demanding substrates.

The Williamson ether synthesis, first reported in 1850, is a cornerstone of ether formation, typically involving the SN2 reaction of an alkoxide with a primary alkyl halide. vedantu.comlscollege.ac.inwikipedia.org In the context of 1-(Neopentyloxy)-2-nitrobenzene, two primary disconnections are possible: the reaction of sodium 2-nitrophenoxide with neopentyl bromide or the reaction of sodium neopentyloxide with a 2-halonitrobenzene.

The SN2 mechanism is highly sensitive to steric hindrance. vedantu.comteachthemechanism.com Neopentyl halides are notoriously poor substrates for SN2 reactions due to the bulky tert-butyl group adjacent to the reaction center, which impedes the required backside attack by the nucleophile. teachthemechanism.com Consequently, attempting to react sodium 2-nitrophenoxide with neopentyl bromide would likely result in very low yields of the desired ether, with the competing E2 elimination reaction becoming a significant side pathway. teachthemechanism.com

The alternative approach, using a bulky alkoxide like sodium neopentyloxide with an activated aryl halide (e.g., 2-chloronitrobenzene), shifts the mechanism from a classic SN2 reaction to a Nucleophilic Aromatic Substitution (SNAr) pathway, which is discussed in the next section. The Williamson synthesis proper is generally best suited when the alkyl halide is primary and unhindered. lscollege.ac.inwikipedia.orgmasterorganicchemistry.com

Table 1: General Applicability of Williamson Ether Synthesis Reactant Types

| Alkoxide | Alkyl Halide | Predominant Reaction | Suitability for Bulky Ethers |

| Primary | Primary | S | High |

| Secondary | Primary | S | High |

| Tertiary | Primary | S | Moderate (Elimination can compete) masterorganicchemistry.com |

| Primary | Secondary | S | Moderate to Low (Mixture of products) masterorganicchemistry.com |

| Primary | Tertiary | E2 | Very Low (Elimination dominates) masterorganicchemistry.com |

| Phenoxide | Neopentyl | S | Very Low (Steric hindrance is high) |

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for attaching nucleophiles to electron-deficient aromatic rings. wikipedia.orgbyjus.com The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group (typically a halide), activates the ring for nucleophilic attack. wikipedia.orgpressbooks.pubmasterorganicchemistry.com This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

For the synthesis of this compound, the SNAr strategy would involve reacting an activated 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene) with sodium neopentyloxide. The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I, which is opposite to that of SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

While the electronic activation by the nitro group is favorable, the steric bulk of the incoming neopentyloxide nucleophile can still present a kinetic barrier, potentially requiring more forcing conditions (higher temperatures, longer reaction times) compared to smaller alkoxides like methoxide (B1231860) or ethoxide. researchgate.net Microwave-assisted SNAr reactions have been shown to be effective for the synthesis of diaryl ethers from nitroaryl fluorides and phenols under solvent-free conditions, often leading to high yields in short reaction times. researchgate.netresearchgate.net

To overcome the limitations of traditional methods, transition metal-catalyzed cross-coupling reactions have become indispensable. The most relevant of these is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgmdpi.com Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands, such as diamines or N,N-dimethylglycine, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling 2-halonitrobenzene with neopentyl alcohol in the presence of a copper catalyst and a base. The reaction is tolerant of various functional groups, including the nitro group. mdpi.comumich.edu

Palladium-catalyzed Buchwald-Hartwig amination has a well-known counterpart for ether synthesis, which can also be employed. These reactions use palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols. organic-chemistry.org These methods are often highly efficient and can be applied to a wide range of substrates, including those with steric hindrance.

Table 2: Comparison of Transition Metal-Catalyzed Etherification

| Method | Metal | Typical Substrates | Conditions | Advantages |

| Ullmann Condensation | Copper | Aryl Halides + Alcohols/Phenols | Often high temperatures, but modern ligands allow for milder conditions. wikipedia.orgmdpi.com | Low cost of copper, effective for nitro-substituted arenes. mdpi.com |

| Buchwald-Hartwig | Palladium | Aryl Halides/Triflates + Alcohols | Mild to moderate temperatures, requires specific phosphine ligands. organic-chemistry.org | High functional group tolerance, high efficiency. organic-chemistry.org |

Advanced and Novel Synthetic Approaches

Recent research has focused on developing more efficient and versatile methods for ether synthesis, including unique activation strategies and tandem reaction sequences.

A novel approach for the synthesis of alkyl nitroaromatic ethers involves a boron-promoted ether interchange reaction. researchgate.net This method allows for the conversion of readily available methoxynitroarenes into more complex ethers. The reaction is promoted by boron trichloride (B1173362) (BCl3), which acts as a Lewis acid to facilitate the cleavage of the methyl-oxygen bond, followed by substitution with a different alcohol. researchgate.netrsc.org

This protocol has been successfully applied to a range of methoxynitroarenes and various primary, secondary, and even tertiary alcohols, providing the desired ether products in moderate to good yields. researchgate.net The synthesis of this compound could thus be envisioned starting from 1-methoxy-2-nitrobenzene and neopentyl alcohol in the presence of BCl3. This strategy avoids the use of alkyl halides and strong bases, offering an operationally simple alternative. researchgate.net

Reductive etherification represents a highly efficient, atom-economical approach that combines two chemical transformations—reduction and etherification—into a single process. acs.orgorganic-chemistry.org In one variation, an aldehyde or ketone is reacted with an alcohol in the presence of a reducing agent, such as a hydrosilane, to form an ether. organic-chemistry.org

For nitroaromatic compounds, a related tandem strategy could involve the reduction of the nitro group followed by a subsequent transformation. However, a more direct approach is the reductive etherification of a carbonyl compound with an alcohol. nih.gov For instance, a process could be designed where a precursor like 2-hydroxybenzaldehyde is first etherified with a neopentyl group and then the aldehyde is transformed, or a more complex tandem process is designed. More directly, catalytic systems have been developed that can perform a one-pot reduction of an aldehyde and subsequent etherification with an alcohol. acs.orgdicp.ac.cn While not a direct route from a nitroarene, this highlights the trend towards tandem processes in modern synthesis.

Exploiting Fluorinated Precursors for Neopentyl Ether Formation

A novel strategy for creating neopentyl ether analogues involves the use of fluorinated precursors to modulate the electronic properties and lipophilicity of the resulting molecule. najah.edu The introduction of fluorine atoms onto the methyl groups of the neopentyl moiety can decrease lipophilicity, a beneficial trait for bioactive compounds. najah.edu

A key development in this area is the synthesis of (γ,γ',γ'''-trifluoro)neopentyl (TFNP) aryl ethers. najah.edu The synthetic route does not proceed by direct fluorination of a pre-formed ether but rather by building the ether from a fluorinated precursor. The common intermediate for this process is (γ,γ',γ'''-trifluoro)neopentyl tosylate, which serves as a potent electrophile. najah.edu This tosylate is prepared in a multi-step sequence starting from a tetrol, which is converted to a tritosyl alcohol. najah.edu The alcohol is protected, and then the three tosylate groups are displaced by fluoride (B91410) ions using cesium fluoride (CsF) in DMSO at elevated temperatures. najah.edu Subsequent deprotection and tosylation of the resulting fluorinated alcohol yield the key TFNP-tosylate precursor. najah.edu This electrophile readily reacts with various phenolates and thiophenolates to provide a range of TFNP aryl and thioaryl ethers in efficient substitution reactions. najah.edu

Synthesis of Key Precursors for the Neopentyloxy Moiety

The availability and synthesis of neopentyl alcohol and its derivatives are crucial for the preparation of the target ether structures. The unique steric hindrance of the neopentyl group necessitates specific synthetic considerations.

Preparation of Neopentyl Alcohol Derivatives

Neopentyl alcohol, the parent alcohol for the neopentyloxy moiety, can be prepared through several established methods. wikipedia.org One common industrial method involves the hydroperoxide of diisobutylene, which undergoes an acid-catalyzed rearrangement. wikipedia.orgorgsyn.org Another route is the reduction of trimethylacetic acid or its derivatives (like esters or the acid chloride) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orgguidechem.com A historical synthesis reported in 1891 involved the reduction of a mixture of trimethylacetic acid and trimethylacetyl chloride with sodium amalgam. wikipedia.org More modern approaches include the reaction of tert-butylmagnesium chloride with formaldehyde (B43269) or methyl formate. orgsyn.orgguidechem.com

The table below summarizes common synthetic routes to Neopentyl Alcohol.

| Starting Material(s) | Key Reagents | Reaction Type | Reference |

| Diisobutylene | H₂O₂, H₂SO₄ | Hydroperoxidation & Rearrangement | wikipedia.orgorgsyn.org |

| Trimethylacetic Acid / Derivatives | LiAlH₄ | Reduction | wikipedia.orgguidechem.com |

| Trimethylacetic Acid / Trimethylacetyl Chloride | Sodium Amalgam | Reduction | wikipedia.org |

| tert-Butylmagnesium Chloride | Formaldehyde / Methyl Formate | Grignard Reaction | orgsyn.orgguidechem.com |

| Esters of Pivalic Acid | Sodium Metal, Alcohol | Reduction | google.com |

In addition to the parent alcohol, fluorinated derivatives have been synthesized to serve as precursors for modified neopentyl ethers. The synthesis of (γ,γ',γ'''-trifluoro)neopentyl alcohol is achieved by starting with a protected tritosylated alcohol derivative. najah.edu Treatment with a fluoride source like CsF introduces the three fluorine atoms, and subsequent deprotection yields the desired trifluorinated neopentyl alcohol. najah.edu

Chemical Reactivity and Transformations of 1 Neopentyloxy 2 Nitrobenzene

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group makes it a prime site for a variety of reduction and coupling reactions.

The reduction of the nitro group in aromatic compounds can yield a range of products depending on the reagents and reaction conditions. wikipedia.org The transformation proceeds through several intermediates, allowing for the selective synthesis of various derivatives.

Amino Derivatives (Anilines): Complete reduction of the nitro group leads to the formation of the corresponding aniline, 2-(neopentyloxy)aniline. This is a common transformation in industrial and laboratory settings. researchgate.net A variety of reducing systems can achieve this, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, and metal-based reductions using iron in acidic media or tin(II) chloride. researchgate.netresearchgate.netorganic-chemistry.org The use of activated iron, for instance, is noted for its chemoselectivity, tolerating many other functional groups. researchgate.net

Hydroxylamino Derivatives: Partial reduction of the nitro group can selectively yield N-aryl hydroxylamines. nih.gov Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C) are effective for this transformation. wikipedia.org The use of borohydrides as reducing agents, sometimes in conjunction with catalysts, can also provide high yields and selectivity for hydroxylamines under mild conditions. mdpi.com

Nitroso Derivatives: The initial step in the reduction of a nitro compound is the formation of a nitroso derivative. rsc.org Isolating this intermediate can be challenging as it is readily reduced further. However, specific reaction conditions can favor its formation.

Azoxy and Azobenzene Derivatives: Reductive coupling of nitroaromatics can lead to the formation of azoxy and azo compounds. Azoxybenzenes can be synthesized from nitrobenzenes through methods like visible-light irradiation or by condensation between nitrosobenzenes and hydroxylamines. chemrxiv.orgrsc.orgresearchgate.netacs.orgrsc.org Further reduction of the azoxy intermediate yields the corresponding azobenzene. rsc.org Electrocatalytic methods using samarium diiodide (SmI2) have also been shown to effectively convert nitroaromatics to symmetrical and asymmetrical azobenzenes. acs.orgacs.orgresearchgate.net

The general pathway for the reduction of a nitroarene is illustrated below: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ ↓ Ar-N=N(O)-Ar (Azoxy) → Ar-N=N-Ar (Azo)

| Product Derivative | General Reagents/Conditions | Reference |

|---|---|---|

| Amino (Aniline) | Catalytic Hydrogenation (Pd/C, Raney Ni), Fe/Acid, SnCl₂ | researchgate.netresearchgate.netorganic-chemistry.org |

| Hydroxylamino | Zn/NH₄Cl, Raney Ni/Hydrazine (0-10 °C) | wikipedia.orgnih.gov |

| Nitroso | Intermediate in nitro reduction | rsc.org |

| Azoxy | Visible-light irradiation, Condensation of nitroso and hydroxylamine | chemrxiv.orgrsc.orgrsc.org |

| Azobenzene | Reduction of azoxy compounds, Electrocatalysis (SmI₂) | rsc.orgacs.orgacs.orgresearchgate.net |

In recent years, the nitro group has been utilized as a leaving group in various transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. researchgate.netbohrium.com This approach avoids the need to first convert the nitroarene to a haloarene, thus streamlining synthetic routes. bohrium.comacs.org

For 1-(neopentyloxy)-2-nitrobenzene, the nitro group can be replaced by various substituents. Palladium-based catalysts, often with specialized ligands like BrettPhos, have proven effective in these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction would couple this compound with boronic acids to form biaryl compounds. The reaction proceeds via an oxidative addition of the Ar–NO₂ bond to the palladium catalyst. acs.orgrhhz.net

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond, replacing the nitro group with an amine. This has been successfully applied to nitroarenes using palladium catalysts. acs.orgrhhz.net

Etherification: The nitro group can also be replaced by an alkoxy or aryloxy group to form a new ether linkage. acs.org

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (General) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Biaryls/Styrenes | Pd/BrettPhos | acs.orgrhhz.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Diaryl/Alkylaryl Amines | Pd/BrettPhos | acs.orgrhhz.net |

| Etherification | Alcohols/Phenols | Diaryl/Alkyl Aryl Ethers | Pd or Ni catalysts | acs.org |

Reactivity of the Ether Linkage

The neopentyloxy group is generally stable, but the ether linkage can undergo cleavage under specific, often harsh, conditions.

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For an aryl alkyl ether like this compound, the cleavage will occur at the alkyl C-O bond because the aryl C-O bond is stronger due to the sp² hybridization of the carbon.

The reaction would proceed via an Sₙ2 mechanism on the primary neopentyl carbon. However, the neopentyl group is known to be sterically hindered, which can make Sₙ2 reactions slow. Despite this, under forcing conditions, the reaction would yield 2-nitrophenol (B165410) and neopentyl halide.

Transetherification involves the exchange of an alkoxy group of an ether with another alcohol. This transformation is challenging for aryl ethers. reddit.com However, methods using earth-abundant metal catalysts, such as alkali metal species, have been developed for the transesterification of aryl esters with phenols, a related transformation. rsc.orgrsc.orgresearchgate.net Iron-catalyzed transetherification reactions between symmetrical ethers and alcohols have also been reported, providing a potential route for modifying the ether linkage, though application to a sterically hindered neopentyloxy group on a deactivated ring may be difficult. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrobenzene (B124822) Ring

The substitution pattern on the aromatic ring is governed by the directing effects of the existing neopentyloxy and nitro groups.

Electrophilic Aromatic Substitution: The neopentyloxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. fiveable.me In this compound, the powerful deactivating effect of the nitro group generally dominates, making the ring less reactive towards electrophiles than benzene (B151609). masterorganicchemistry.com The directing effects of the two groups are opposing. The neopentyloxy group directs incoming electrophiles to positions 4 and 6 (ortho and para to it), while the nitro group directs to positions 4 and 6 (meta to it). Therefore, electrophilic attack is most likely to occur at position 4, which is para to the activating alkoxy group and meta to the deactivating nitro group. Steric hindrance from the bulky neopentyloxy group might slightly disfavor attack at position 6.

Nucleophilic Aromatic Substitution (SₙAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org For SₙAr to occur, a good leaving group is typically required on the ring. In this compound, neither substituent is a conventional leaving group like a halide. However, the nitro group itself can sometimes be displaced. More commonly, if a leaving group (like a halogen) were present at a position ortho or para to the nitro group, it would be readily displaced by a nucleophile. libretexts.orgyoutube.com The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, especially when it is ortho or para to the site of attack. youtube.comnih.gov

Deactivating and Directing Effects of Nitro and Alkoxy Groups

In electrophilic aromatic substitution (EAS), the reaction characteristic of most benzene derivatives, substituents on the ring determine the rate and regioselectivity of the reaction. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a powerful deactivating group in electrophilic aromatic substitution. pressbooks.pub Its strong electron-withdrawing nature, through both inductive effects and resonance, significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comquora.com The reaction rate for the nitration of nitrobenzene, for example, is about 10,000 times slower than that of benzene. pressbooks.pub By withdrawing electron density primarily from the ortho and para positions, the nitro group makes the meta position relatively more electron-rich. youtube.comquora.com Consequently, the nitro group is a meta-director for incoming electrophiles. pressbooks.pubck12.org

Alkoxy Group (-OR): Conversely, the alkoxy group is classified as an activating group and an ortho-, para-director. pressbooks.publibretexts.org While the oxygen atom is highly electronegative and does withdraw electron density inductively, its more significant effect is the donation of a lone pair of electrons into the aromatic π-system via resonance. libretexts.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. pressbooks.pubstackexchange.com Substituents with lone pairs on the atom connected to the ring, like alkoxy groups, are generally strong activating groups. pressbooks.pub

While the ring is deactivated towards electrophilic attack, it is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing nitro group is essential for SNAr reactions, as it can stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orgnih.gov

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| Neopentyloxy | C1 | Electron-donating (Resonance) | Activating | Ortho, Para (C6, C4) |

| Nitro | C2 | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta (C4, C6) |

Influence of Steric Hindrance from the Neopentyloxy Group on Aromatic Reactivity

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.com Bulky substituents can physically block access of a reagent to a nearby reaction site, thereby slowing down or preventing the reaction at that position. youtube.com

The neopentyl group, -CH₂C(CH₃)₃, is known to be exceptionally bulky. masterorganicchemistry.com In this compound, this group is attached to the benzene ring via an oxygen atom. Although the directing effects of the substituents favor electrophilic attack at both the C4 (para) and C6 (ortho) positions, the C6 position is immediately adjacent to the large neopentyloxy group. This proximity creates significant steric hindrance, making it difficult for an incoming electrophile to approach and bond with the C6 carbon. youtube.com

Therefore, while electronic effects designate both the C4 and C6 positions as potential sites for substitution, the steric bulk of the neopentyloxy group strongly disfavors reaction at the C6 position. The para position (C4) is remote from the sterically demanding group and is therefore much more accessible. As a result, electrophilic substitution reactions on this compound are expected to yield the 4-substituted product as the major, if not exclusive, isomer. Electronic effects are the primary driver of regioselectivity, but when multiple positions are electronically favored, steric effects become a critical secondary factor in determining the product outcome. youtube.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Relation to Neopentyloxy (-OR) | Relation to Nitro (-NO₂) | Electronic Favorability | Steric Hindrance | Predicted Outcome |

| C3 | Meta | Ortho | Unfavorable | Low | Minor/No Product |

| C4 | Para | Meta | Favorable | Low | Major Product |

| C5 | Meta | Para | Unfavorable | Low | Minor/No Product |

| C6 | Ortho | Meta | Favorable | High | Minor/No Product |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise reaction mechanisms involved in the synthesis and subsequent reactions of 1-(neopentyloxy)-2-nitrobenzene is fundamental to controlling reaction outcomes and improving efficiency.

While ionic pathways are common in ether synthesis, radical mechanisms can also play a role, particularly under specific reaction conditions. In the context of this compound, the focus often lies on the reduction of the nitro group, a transformation well-documented to proceed via radical intermediates. The reduction of nitroarenes can be initiated by single-electron transfer (SET) to the nitroaromatic compound, forming a nitroarene radical anion. researchgate.netnih.gov This intermediate is a key species in many reduction processes. researchgate.netnih.gov

The electrochemical reduction of nitroarenes, for example, explicitly involves the formation of nitroarene radical anions. researchgate.net These radical anions can then undergo further reactions, such as hydrogen atom transfer, leading to the final reduced products. researchgate.net While nitro radical anions themselves are generally unreactive as damaging species, they are obligate intermediates in the reductive metabolism of nitroaryl compounds. nih.gov The biological activity and therapeutic potential of many nitroaromatic compounds are linked to the formation of these radical metabolites. nih.gov

Table 1: Intermediates in Nitroarene Reduction

| Intermediate | Chemical Formula |

|---|---|

| Nitroarene | Ar-NO₂ |

| Nitrosoarene | Ar-NO |

| Phenylhydroxylamine | Ar-NHOH |

This table outlines the typical progression of intermediates in the reduction of an aromatic nitro compound to the corresponding amine.

Metal-mediated transformations are pivotal in the chemistry of nitroarenes, including their reduction and coupling reactions. Catalytic cycles involving transition metals like iron, palladium, and silver offer efficient and selective routes to various products. researchgate.netnih.govnih.gov

For instance, iron catalysis is employed in the reductive coupling of nitroarenes with alkyl halides to form N-alkylated anilines. Mechanistic studies suggest the involvement of nitrosoarenes and alkyl radicals as key intermediates within the catalytic cycle. researchgate.net Similarly, iron catalysts in the presence of a silane (B1218182) can be used to construct N-heterocycles from appropriately substituted nitroarenes. nih.gov

Palladium-catalyzed reactions are also common. For example, the combination of Pd(OAc)₂ with phenanthroline and carbon monoxide can catalyze the formation of indoles from 2-substituted nitroarenes, proceeding through a palladacycle intermediate. nih.gov

Silver nanoparticles supported on titania (Ag/TiO₂) have been shown to be highly active catalysts for the reduction of nitroarenes to the corresponding anilines or N-aryl hydroxylamines, depending on the reducing agent used (NaBH₄ or NH₃BH₃, respectively). nih.gov Kinetic studies of these silver-catalyzed reductions indicate that nitroarenes with electron-withdrawing groups are reduced faster than those with electron-donating groups. nih.gov This suggests that the electronic properties of the nitroarene, influenced by substituents like the neopentyloxy group, play a significant role in the reaction kinetics.

Table 2: Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reducing Agent | Product | Reference |

|---|---|---|---|

| Iron(III) catalyst | Silane | Aryl amines | researchgate.net |

| Iron catalyst | Alkyl halide | (Hetero)aryl amines | researchgate.net |

| Pd(OAc)₂ / Phenanthroline | Carbon Monoxide | Indoles/2H-indazoles | nih.gov |

| Ag/TiO₂ | NaBH₄ | Aryl amines | nih.gov |

This table summarizes various metal-based catalytic systems used for the reduction of nitroarenes, highlighting the versatility of these methods.

The progression of both synthetic and transformational reactions of this compound is dictated by the formation and reactivity of various intermediates. As mentioned, in the reduction of the nitro group, the nitroarene radical anion is a crucial early intermediate. researchgate.netnih.gov This species is typically formed by a single-electron transfer to the nitroarene. researchgate.net

Following the initial reduction, the nitrosoarene is another key intermediate. researchgate.netnih.gov The formation of nitrosoarenes has been proposed in phosphine-catalyzed reductive cyclizations and in titanium(III)-mediated reductive cyclizations. nih.gov In the latter case, a single electron reduction of the nitro group by TiCl₃ leads to a nitrosoarene, which can then undergo further reactions like electrocyclization. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational and quantum mechanical methods provide invaluable insights into the properties and reactivity of molecules like this compound, complementing experimental findings.

The electronic structure of this compound is fundamental to its reactivity. While specific studies on this exact molecule are not prevalent, extensive research on the electronic structure of nitrobenzene (B124822) serves as an excellent model. nih.gov The electronic properties of nitrobenzene are significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group and its interaction with the aromatic π-system.

High-level computational methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) have been used to accurately calculate the vertical excitation energies and dissociation energies of nitrobenzene. nih.gov These studies reveal that nitrobenzene is a strongly correlated system, meaning that electron correlation effects are crucial for an accurate description of its electronic states. nih.gov

The introduction of a neopentyloxy group at the ortho position in this compound introduces an electron-donating group to the aromatic ring. This substituent will modulate the electronic properties of the nitrobenzene core. The oxygen atom of the ether linkage donates electron density to the ring through resonance, while the bulky neopentyl group provides steric hindrance. The interplay of these electronic and steric effects will influence the molecule's ground and excited state properties, as well as its reactivity in chemical transformations.

Quantum mechanical calculations are increasingly used to predict the reactivity and regioselectivity of chemical reactions. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org For a substituted aromatic ring like that in this compound, predicting the site of electrophilic or nucleophilic attack, or the position of C-H activation, is a key challenge.

Computational workflows based on quantum mechanics, including semi-empirical methods and density functional theory (DFT), have been developed to predict the regioselectivity of C-H functionalization reactions. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org These methods often work by calculating the relative energies of reaction intermediates or transition states. For instance, in palladium-catalyzed C-H activation, the regioselectivity can often be predicted by comparing the energies of the possible palladacycle intermediates. beilstein-journals.org The reaction is predicted to proceed via the lowest energy intermediate. beilstein-journals.org

For electrophilic aromatic substitution reactions, reactivity descriptors derived from quantum chemical calculations, such as atomic charges, Fukui indices, and NMR shielding constants, can be used to predict the most likely site of reaction. mit.edu Machine learning models augmented with quantum mechanical descriptors have shown high accuracy in predicting regioselectivity for a wide range of reactions. mit.edunih.gov These computational tools can be applied to this compound to predict its behavior in various synthetic transformations, guiding experimental design and saving significant laboratory effort.

Conformational Analysis of the Neopentyloxy Group

The conformation of the neopentyloxy group is primarily defined by two key dihedral angles:

τ1 (C2-C1-O-CH2): This angle describes the rotation of the entire neopentyloxy group relative to the plane of the benzene (B151609) ring.

τ2 (C1-O-CH2-C(CH3)3): This angle describes the rotation of the neopentyl group around the O-CH2 bond.

Due to the presence of the ortho-nitro group, a planar conformation (where τ1 is 0° or 180°) is highly disfavored due to severe steric clashes between one of the oxygen atoms of the nitro group and the CH2 group or the bulky tert-butyl group of the neopentyloxy substituent. To alleviate this steric strain, the neopentyloxy group is expected to be rotated out of the plane of the aromatic ring. Computational studies on simpler, related molecules like 2-nitroanisole (B33030) suggest that the methoxy (B1213986) group is indeed tilted with respect to the benzene ring, although the rotational barrier is relatively low. For the much larger neopentyloxy group, this effect is anticipated to be significantly more pronounced.

The most stable conformation is likely to be one where the neopentyloxy group is oriented in a "gauche-like" or near-perpendicular fashion relative to the nitro group to maximize the distance between the bulkiest parts of the substituents. The large tert-butyl group will inherently seek to occupy the least sterically crowded space.

The rotation around the O-CH2 bond (τ2) is also restricted. The bulky tert-butyl group will limit the accessible conformations, likely favoring a staggered arrangement relative to the oxygen and C1 atoms.

Detailed Research Findings

Although a detailed potential energy surface scan for this compound is not published, theoretical calculations on simpler analogs provide a basis for understanding the conformational landscape. For example, computational studies on 2-substituted anisoles indicate that the presence of an ortho-substituent forces the methoxy group out of the plane of the benzene ring. The energy cost for this rotation is dependent on the size and electronic nature of the ortho-substituent.

In the case of this compound, the steric demands of both the neopentyloxy and the nitro groups are the dominant factors. The neopentyl group is known for its significant steric bulk, which can dramatically influence the conformation and reactivity of molecules. nih.govreadthedocs.io This steric hindrance is expected to lead to a well-defined, non-planar ground state conformation.

The following table summarizes the expected conformational parameters and estimated rotational energy barriers based on data from analogous sterically hindered aromatic ethers. These values are predictive and await experimental or specific computational verification.

Table 1: Predicted Conformational Parameters for this compound

| Parameter | Predicted Value/Range | Rationale |

| τ1 (C2-C1-O-CH2) Dihedral Angle | ± 90° (approx.) | Minimization of steric repulsion between the neopentyloxy and ortho-nitro groups. |

| τ2 (C1-O-CH2-C(CH3)3) Dihedral Angle | Staggered conformations (e.g., ±60°, 180°) | Minimization of torsional strain around the O-CH2 bond. |

| Rotational Barrier (C1-O bond) | > 10 kcal/mol (estimated) | Significant steric hindrance from the bulky ortho-substituents. uni-muenchen.deresearchgate.net |

| Most Stable Conformer | Non-planar | Avoidance of severe steric clashes between the substituents in a planar arrangement. |

The data presented in the table is based on established principles of conformational analysis and available data for structurally related compounds. Further experimental studies, such as those using dynamic NMR spectroscopy, or high-level computational chemistry studies would be necessary to precisely determine the rotational barriers and the exact ground-state conformation of this compound. researchgate.netmdpi.com

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound “this compound” to generate the detailed and scientifically accurate article as requested. The available data does not provide the necessary depth of research findings to fulfill the requirements of the outlined sections on its synthetic utility.

While general principles of organic synthesis can suggest potential applications for compounds with similar structural motifs (ortho-alkoxy-nitrobenzenes), the specific reactivity and utility of this compound as a chemical intermediate are not well-documented in the accessible literature. The bulky neopentyloxy group, situated ortho to the nitro group, likely imparts specific steric and electronic properties that would influence its reactivity in unique ways compared to less hindered analogues. However, without dedicated studies on this particular compound, any discussion of its role in the synthesis of nitrogen-containing heterocycles, substituted aromatic amines, or its application in cascade and multicomponent reactions would be speculative and not based on established research findings.

Detailed information, including reaction conditions, yields, and the specific nature of the resulting products, which are essential for a thorough and scientifically accurate article, could not be located. The creation of data tables and a detailed discussion of research findings as per the user's instructions is therefore not possible.

Further research and publication in the field of synthetic organic chemistry focusing on this specific compound are required before a comprehensive article on its synthetic utility can be authored.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanisms of reactions involving 1-(neopentyloxy)-2-nitrobenzene. nih.gov It allows for non-destructive, quantitative analysis of reactions in solution, providing exquisite structural detail about reactants, intermediates, and products over time. nih.gov

Detailed Research Findings: Mechanistic studies on analogous ortho-substituted nitroaromatic ethers, such as ortho-nitroanisole, demonstrate the power of NMR. nih.govnih.gov For this compound, ¹H and ¹³C NMR would be fundamental for structural confirmation. The ¹H NMR spectrum would characteristically show signals for the neopentyl group—a singlet for the nine equivalent methyl protons and a singlet for the two methylene (B1212753) protons—in addition to the multiplets corresponding to the four protons on the aromatic ring.

In mechanistic investigations, such as studies of nucleophilic aromatic substitution or reduction of the nitro group, in-situ NMR monitoring is particularly powerful. nih.gov By acquiring spectra at various time points, researchers can track the disappearance of starting material and the appearance of products, allowing for the determination of reaction kinetics. For example, in a reaction where the neopentyloxy group is displaced, the characteristic singlets would decrease in intensity, while new signals corresponding to the product would emerge.

Isotope labeling studies, analyzed by NMR, can provide definitive evidence for reaction pathways. Using a ¹³C-labeled neopentyl group would allow researchers to follow the fate of this specific fragment during a reaction. Dynamic NMR (DNMR) techniques could also be employed to study conformational changes, such as the rotation of the neopentyloxy group relative to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical NMR data based on known values for structurally similar compounds like ortho-nitroanisole and neopentyl-containing ethers. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C3-H) | ~7.8 | ~120 |

| Aromatic CH (C4-H) | ~7.5 | ~125 |

| Aromatic CH (C5-H) | ~7.1 | ~134 |

| Aromatic CH (C6-H) | ~7.0 | ~115 |

| O-CH₂ -C(CH₃)₃ | ~3.8 | ~78 |

| O-CH₂-C (CH₃)₃ | - | ~32 |

| O-CH₂-C(CH₃ )₃ | ~1.1 | ~26 |

| Aromatic C -O | - | ~152 |

| Aromatic C -NO₂ | - | ~141 |

Mass Spectrometry for Reaction Monitoring and Product Elucidation

Mass Spectrometry (MS) is a vital technique for identifying the products and intermediates in reactions involving this compound. It provides precise mass-to-charge ratio (m/z) information, which helps in determining the elemental composition of molecules.

Detailed Research Findings: In reaction monitoring, MS can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This allows for the separation of complex mixtures and the individual analysis of each component. For instance, in studying the reduction of the nitro group of this compound to an amino group, LC-MS could be used to monitor the disappearance of the starting material (m/z corresponding to C₁₁H₁₅NO₃) and the appearance of the product, 2-(neopentyloxy)aniline (m/z corresponding to C₁₁H₁₇NO).

High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the structures of unknown products or transient intermediates. By providing highly accurate mass measurements, HRMS can confirm the elemental formula of a compound, distinguishing it from other species with the same nominal mass. Fragmentation analysis (MS/MS) offers deeper structural insights. By inducing fragmentation of a selected ion and analyzing the resulting fragment ions, one can deduce the connectivity of the original molecule. For this compound, characteristic fragments would likely include the loss of the neopentyl group or the nitro group.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Reactions involving nitroaromatic compounds frequently proceed through radical intermediates. nih.govrsc.org Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the direct detection and characterization of species with unpaired electrons, such as radicals. libretexts.orgmdpi.com

Detailed Research Findings: The reduction of the nitro group in compounds like this compound can occur via a single-electron transfer (SET) mechanism, initially forming a radical anion. nih.gov EPR spectroscopy is the primary method for observing such intermediates. mdpi.com Although these radical anions are often short-lived, they can be detected by EPR under the right conditions, sometimes requiring the use of spin trapping techniques. mdpi.com A spin trap is a molecule that reacts with a transient radical to form a much more stable radical adduct, which can be more easily studied by EPR. mdpi.com

The resulting EPR spectrum provides information about the electronic structure of the radical. The g-value and hyperfine coupling constants (hfc's) are key parameters. The hfc's arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule, providing a map of the spin density distribution. This information is crucial for confirming the identity of the radical intermediate and understanding its electronic structure, which governs its subsequent reactivity. libretexts.orgresearchgate.net

X-ray Crystallography in Structural and Mechanistic Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single-crystal X-ray structure would provide precise data on bond lengths, bond angles, and torsional angles. wikipedia.org

Detailed Research Findings: Structural studies on similar nitrobenzene (B124822) derivatives reveal common features that would be expected for this compound. researchgate.netresearchgate.net A key structural parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. researchgate.net Due to steric hindrance from the adjacent bulky neopentyloxy group, the nitro group in this compound would likely be twisted out of the plane of the benzene ring. X-ray crystallography can quantify this angle precisely.

This structural information has mechanistic implications. The degree of co-planarity affects the electronic communication between the nitro group and the aromatic ring, influencing the compound's reactivity in processes like nucleophilic aromatic substitution. Furthermore, the crystal packing analysis reveals intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the physical properties and solid-state reactivity of the compound. researchgate.net

Table 2: Typical Crystallographic Parameters for Ortho-Alkoxy-Nitrobenzene Derivatives

This table shows representative data from known crystal structures of similar molecules. researchgate.net

| Parameter | Typical Value |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C(aromatic)-O(ether) Bond Length | ~1.36 Å |

| Dihedral Angle (NO₂ vs. Ring) | 20 - 60° |

| C-C-N-O Torsion Angle | Varies with steric hindrance |

Future Research Directions and Emerging Paradigms in the Chemistry of Sterically Hindered Nitroaromatic Ethers

Development of Sustainable and Green Synthetic Methodologies

The synthesis of sterically hindered nitroaromatic ethers traditionally relies on classic reactions such as the Williamson ether synthesis and the Ullmann condensation. wikipedia.orgorganic-chemistry.org However, these methods often require harsh reaction conditions, the use of stoichiometric amounts of reagents, and generate significant waste, running counter to the principles of green chemistry. rsc.orgresearchgate.net Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes.

A key focus is the use of greener solvents and the reduction of waste. The Williamson ether synthesis, for example, typically employs strong bases and polar aprotic solvents. chemistrytalk.orgtcichemicals.com Research is exploring the use of phase-transfer catalysts to enable the use of more environmentally friendly solvent systems, and even solvent-free conditions. wikipedia.org Similarly, recent advancements in the Ullmann condensation are moving away from high-boiling, toxic solvents like nitrobenzene (B124822) and towards greener alternatives, including water and deep eutectic solvents. researchgate.netnih.gov

The development of catalytic versions of these classic reactions is another crucial avenue. For instance, moving from stoichiometric copper in the Ullmann reaction to catalytic systems significantly reduces metal waste. organic-chemistry.orgmagtech.com.cn The principles of green chemistry are being applied to evaluate and compare different synthetic strategies. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor) are being used to quantify the "greenness" of a synthesis, providing a framework for the development of more sustainable processes for preparing compounds like 1-(neopentyloxy)-2-nitrobenzene. rsc.orgresearchgate.net

Table 1: Comparison of Traditional and Greener Approaches for Aryl Ether Synthesis

| Method | Traditional Conditions | Greener Alternatives | Key Green Chemistry Improvement |

| Williamson Ether Synthesis | Strong base (e.g., NaH) in polar aprotic solvent (e.g., DMF) | Phase-transfer catalysis, solvent-free conditions, use of weaker bases with catalytic promoters | Reduced solvent use, milder conditions, less hazardous reagents |

| Ullmann Condensation | Stoichiometric copper powder, high-boiling polar solvents (e.g., nitrobenzene, DMF) at high temperatures (>200 °C) | Catalytic copper systems (with ligands), use of water or deep eutectic solvents, lower reaction temperatures | Reduced metal waste, use of non-toxic solvents, energy efficiency |

Exploration of Novel Catalytic Systems for Nitroarene Activation

The nitro group is a versatile functional group, but its transformation, particularly reduction to an amine, can be challenging in the presence of other reducible functionalities. For sterically hindered nitroaromatics, the bulky neighboring group can impede access to the nitro group, requiring more robust catalytic systems. Future research is focused on developing novel catalysts that can efficiently and selectively activate the nitro group in such environments.

Catalytic hydrogenation is a common method for nitroarene reduction, but traditional catalysts like palladium on carbon (Pd/C) can sometimes lead to side reactions. acs.org Recent efforts are directed towards creating more selective and active catalysts. This includes the use of bimetallic nanoparticles, catalysts supported on novel materials like covalent organic frameworks (COFs), and non-precious metal catalysts to reduce cost and environmental impact. rsc.orgrsc.orgnih.gov For instance, systems that spatially separate the sites of hydrogen activation and substrate reduction are being explored to enhance selectivity. acs.org

Photocatalysis and electrocatalysis are also emerging as powerful tools for nitroarene activation. rsc.org These methods can often be performed under milder conditions and can offer unique selectivities compared to traditional thermal methods. The development of new photocatalysts that can absorb visible light and efficiently mediate electron transfer to the nitro group is an active area of research. These approaches hold promise for the clean and selective reduction of sterically encumbered nitroaromatics.

Table 2: Emerging Catalytic Systems for Nitroarene Reduction

| Catalytic System | Description | Advantages for Sterically Hindered Substrates |

| Bimetallic Nanoparticles | Combination of two different metals in a single nanoparticle, offering synergistic catalytic effects. | Enhanced activity and selectivity due to electronic and geometric effects. |

| Supported Catalysts (e.g., on COFs) | Active metal nanoparticles supported on high-surface-area materials like covalent organic frameworks. | Improved catalyst stability, recyclability, and potential for size/shape selectivity. nih.gov |

| Photocatalysis | Use of light to generate reactive species that can reduce the nitro group. | Mild reaction conditions, high selectivity, and the potential for novel reaction pathways. rsc.org |

| Electrocatalysis | Use of an electric potential to drive the reduction of the nitro group. | Avoids the use of chemical reducing agents, offering a greener approach. |

Chemo- and Regioselective Functionalization of the Aromatic Core

Beyond the transformation of the nitro group, the functionalization of the aromatic ring in sterically hindered nitroaromatic ethers presents another set of challenges and opportunities. The bulky neopentyloxy group and the deactivating nitro group exert strong directing effects on electrophilic aromatic substitution, making it difficult to achieve certain substitution patterns. nih.gov Future research will focus on developing new methods for the chemo- and regioselective functionalization of the aromatic core of these molecules.

Directed C-H activation has emerged as a powerful strategy for overcoming the inherent reactivity patterns of aromatic compounds. nih.gov By using a directing group to position a metal catalyst at a specific C-H bond, it is possible to achieve functionalization at positions that are not accessible through classical electrophilic substitution. While the ether and nitro groups themselves can act as directing groups, the development of new, removable directing groups that can override their influence will be a key area of research.

Photocatalysis is also being explored for the C-H functionalization of electron-rich aromatic ethers. These methods often proceed through radical intermediates and can provide complementary regioselectivity to traditional ionic reactions. The development of photocatalytic systems that can selectively activate specific C-H bonds in the presence of the nitro group will be a significant advancement.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the research laboratory to industrial production requires robust, scalable, and safe processes. Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in this regard. acs.org For reactions involving highly reactive intermediates or exothermic processes, such as nitrations or certain catalytic reactions, flow chemistry provides superior control over reaction parameters, leading to improved safety and reproducibility. The synthesis of sterically hindered nitroaromatic ethers and their subsequent functionalization are well-suited for this technology.

Furthermore, the integration of flow chemistry with automated synthesis platforms is set to revolutionize the discovery and optimization of new reactions. nih.gov These automated systems can perform a large number of experiments in a short period, systematically varying reaction parameters such as temperature, pressure, catalyst loading, and residence time. This high-throughput experimentation, coupled with machine learning algorithms, can rapidly identify optimal reaction conditions, accelerating the development of new synthetic methods. This approach is particularly valuable for complex reactions involving sterically hindered substrates, where finding the ideal conditions can be a time-consuming and resource-intensive process.

Advanced Theoretical Modeling for Predictive Chemical Design

In parallel with experimental advances, computational chemistry is playing an increasingly important role in the design and understanding of chemical reactions. osti.govnih.gov For sterically hindered molecules like this compound, theoretical modeling can provide valuable insights into their structure, electronics, and reactivity.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of these molecules, such as bond lengths, bond angles, and the distribution of electron density. osti.govufms.br This information can help to rationalize the observed reactivity and to predict how changes in the molecular structure will affect its properties. For example, computational studies can elucidate the steric and electronic effects of the bulky neopentyloxy group on the reactivity of the nitro group and the aromatic ring. nih.gov

Furthermore, theoretical modeling can be used to investigate the mechanisms of chemical reactions, helping to identify key intermediates and transition states. This understanding can guide the design of new catalysts and the optimization of reaction conditions. For instance, computational studies can be used to screen potential catalysts for the reduction of nitroarenes or to predict the regioselectivity of C-H functionalization reactions. As computational methods become more powerful and accurate, they will become an indispensable tool for the predictive design of new chemical transformations for this class of challenging molecules.

Table 3: Application of Theoretical Modeling in the Study of Sterically Hindered Nitroaromatic Ethers

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure, geometry optimization, and reaction mechanisms. | Understanding of steric and electronic effects, prediction of reactivity and regioselectivity. osti.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties and simulation of electronic spectra. | Insight into photochemical properties and potential for photocatalytic reactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions with solvents or catalysts. | Understanding of conformational preferences and the role of the environment in reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with chemical or biological activity. | Prediction of the properties of new, unsynthesized compounds. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Neopentyloxy)-2-nitrobenzene in a laboratory setting?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Substitution Reaction : Reacting 2-nitrophenol with neopentyl bromide under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, followed by recrystallization for enhanced purity.

Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:alkylating agent) improves yields. Monitoring via TLC or HPLC ensures reaction completion .

Q. What safety precautions are essential when handling this compound?

- Critical Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage : Keep in sealed containers under dry, inert atmospheres (N₂ or Ar) at 2–8°C to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure via chemical shifts (e.g., nitro group at δ ~148 ppm in ¹³C NMR) .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>95%) and detect byproducts .

- Melting Point Analysis : Determines crystalline purity (compare observed vs. literature values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Selection : Compare DMF (high polarity) vs. acetone (moderate polarity) to balance reaction rate and byproduct formation .

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time (typically 6–12 hours) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Approach :

- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, HRMS can distinguish between isobaric species (e.g., C₁₃H₁₇NO₃ vs. C₁₂H₁₅NO₄) .

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values to identify conformational discrepancies (e.g., steric hindrance from the neopentyl group) .

Q. What structural features of this compound influence its reactivity in further functionalization?

- Critical Factors :

- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position.

- Steric Bulk : The neopentyloxy group hinders nucleophilic attack at the ortho position, favoring reactions at less sterically crowded sites.

- Solubility : Low polarity of the neopentyl chain may necessitate polar aprotic solvents (e.g., DCM) for homogeneous reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.